molecular formula C11H18N2O3S B1526480 N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide CAS No. 1303894-24-7

N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide

Cat. No.: B1526480
CAS No.: 1303894-24-7
M. Wt: 258.34 g/mol
InChI Key: FXZSMRUIMZJUEJ-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide is a chemical compound with a complex molecular structure It is characterized by the presence of a sulfonamide group, a methoxyethyl group, and a methylamino group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide typically involves multiple steps One common approach is the reaction of 4-aminobenzenesulfonamide with N-methyl-2-methoxyethanol under acidic conditions

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and controlled temperature and pressure to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted benzene derivatives.

Scientific Research Applications

N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may have potential biological activity and can be studied for its effects on biological systems.

  • Medicine: It could be explored for its therapeutic properties and potential use in drug development.

  • Industry: The compound may find applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide can be compared with other similar compounds, such as N-(2-methoxyethyl)-N-methyl-4-aminobenzenesulfonamide and N-(2-methoxyethyl)-N-methyl-4-nitrobenzenesulfonamide. These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and uses.

Properties

IUPAC Name

N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S/c1-12-10-4-6-11(7-5-10)17(14,15)13(2)8-9-16-3/h4-7,12H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZSMRUIMZJUEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)S(=O)(=O)N(C)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide
Reactant of Route 2
N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide
Reactant of Route 3
N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide
Reactant of Route 4
N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide
Reactant of Route 5
N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide
Reactant of Route 6
N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide

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